molecular formula C22H12Br4KO5+ B147777 Ethyl eosin CAS No. 6359-05-3

Ethyl eosin

Cat. No. B147777
CAS RN: 6359-05-3
M. Wt: 715 g/mol
InChI Key: UKZQEOHHLOYJLY-UHFFFAOYSA-M
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Description

Ethyl eosin is an organic potassium salt . It’s commonly used as a fluorochrome, a histological dye, and a photosensitizing agent . It may be used instead of Eosin Y ws to counterstain alum hematoxylin in the Hematoxylin and Eosin method .


Synthesis Analysis

The synthesis of eosin and its derivatives, including ethyl eosin, has been a topic of research for many years . Eosin is a versatile organic dye whose synthetic uses are expanding significantly . It has been used as a photosensitizer for generating singlet oxygen .


Molecular Structure Analysis

Ethyl eosin has the molecular formula C22H11Br4KO5 . Its structure includes a 2,4,5,7-tetrabromo-9-{2-[(ethyloxy)carbonyl]phenyl}-3-oxo-3H-xanthen-6-olate counterion .


Chemical Reactions Analysis

Eosin, including its ethyl derivative, has been used in various chemical reactions. For instance, it has been used as a biosafe photoinitiation system that can be activated via visible light . It has also been used as a catalyst in the multi-component synthesis of chromeno .


Physical And Chemical Properties Analysis

Ethyl eosin is slightly soluble in hot water and ethanol . It has a molecular weight of 714.0 g/mol . The color of the compound is red .

Scientific Research Applications

Polymerization Research

Ethyl eosin is involved in the polymerization of vinyl acetate, a process enhanced by visible radiation and ascorbic acid. This mechanism involves free radical species produced during the reaction between ascorbic acid and hydrogen peroxide, initiating polymerization (Pemberton & Johnson, 1984).

Medical Applications

In medical research, ethyl eosin is significant in the field of intracellular delivery. It is associated with polymersome membranes for oxidative hydrophilicity increase under optical excitation. This interaction causes rapid polymersome rupture, enabling the quick release of payloads into cell cytosol. This method is especially relevant for delivering peptide antigens in dendritic cells and monitoring MHC I presentation kinetics at a single-cell level (Vasdekis et al., 2012).

Dye Applications

Ethyl eosin is also researched for its role as a dye. The history, synthesis, and various applications of eosin dyes, including ethyl eosin, are extensively covered. These dyes have been found to be virtually non-toxic, but their environmental impact is still a matter of concern (Cooksey, 2018).

Safety And Hazards

Ethyl eosin should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The use of eosin, including ethyl eosin, is expanding, particularly in the field of photocatalysis . There is a growing interest in its potential as an electron transfer agent . Future research may focus on broadening the scope of PISA initiations, morphologies, and applications .

properties

IUPAC Name

potassium;2,4,5,7-tetrabromo-9-(2-ethoxycarbonylphenyl)-6-oxoxanthen-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Br4O5.K/c1-2-30-22(29)10-6-4-3-5-9(10)15-11-7-13(23)18(27)16(25)20(11)31-21-12(15)8-14(24)19(28)17(21)26;/h3-8,27H,2H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZQEOHHLOYJLY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11Br4KO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979809
Record name Potassium 2,4,5,7-tetrabromo-9-[2-(ethoxycarbonyl)phenyl]-3-oxo-3H-xanthen-6-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl eosin

CAS RN

6359-04-2, 6359-05-3
Record name Potassium methyl o-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl eosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 2,4,5,7-tetrabromo-9-[2-(ethoxycarbonyl)phenyl]-3-oxo-3H-xanthen-6-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium ethyl o-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.175
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
488
Citations
E Joselevich, I Willner - The Journal of Physical Chemistry, 1995 - ACS Publications
… the photosensitized reduction of ferricyanide by eosin (1) and ethyl eosin (2) in AOT reverse … The monoanionic dye ethyl eosin exhibits the appropriate electrical properties to stimulate …
Number of citations: 47 pubs.acs.org
S Vyas, RC Kapoor - Tenside Surfactants Detergents, 1984 - degruyter.com
… By adding cationic surfactant to the ethyl eosin solution, a red shift of 16 nm in 7., appeared. … spectrum of ethyl eosin solution. Fluorescence Studies Ethyl eosin solution showed …
Number of citations: 5 www.degruyter.com
M Ortuño, M Riquelme, S Gallego, A Márquez… - International Journal of …, 2013 - hindawi.com
… We used ethyl eosin (YEt) as dye due to the wide experience of our research team in hydrophilic photopolymers with yellowish eosin [21]. N-Methyl-2-pyrrolidone is used in combination …
Number of citations: 23 www.hindawi.com
H Birkedal-Hansen - Histochemie, 1973 - Springer
… - 3.0, whereas the ethyl eosin examined by Scharf was considerably more basic than the present one. The pKo~ of methyl eosin unexpectedly differed somewhat from that of ethyl eosin. …
Number of citations: 25 link.springer.com
DR Pemberton, AF Johnson - Polymer, 1984 - Elsevier
The ethyl eosin/ascorbic acid photosensitized polymerization of vinyl acetate in aqueous methanol using visible radiation has been shown to occur by a mechanism in which …
Number of citations: 29 www.sciencedirect.com
BB Meshkov, DS Ionov, AV Koshkin, MV Alfimov… - Nanotechnologies in …, 2014 - Springer
… ethyl eosin as a fluorescence pH indicator due to the neces … Ethyl eosin was used earlier for ammonia detection [7, 23]. … for the abovemen tioned amines on the basis of ethyl eosin. …
Number of citations: 3 link.springer.com
IF Hine - Stain technology, 1981 - Taylor & Francis
Various mammalian tissues were stained en bloc with hematoxylin and eosin after fixation and prior to embedding in paraffin wax and sectioning. The choice of fixative is important and …
Number of citations: 22 www.tandfonline.com
I Willner, E Joselevich - The Journal of Physical Chemistry B, 1999 - ACS Publications
… The system consists of a water-in-oil microemulsion in which ethyl eosin, 1 EtEo - , acts as a photosensitizer, Fe(CN) 6 3- as an electron acceptor, and tributylamine, Bu 3 N, as an …
Number of citations: 13 pubs.acs.org
WC Holmes, JT Scanlan - Stain Technology, 1927 - Taylor & Francis
… Suitable methods for the determination of eosin and ethyl eosin in samples of the latter dye are … What proportion of the dye is actually ethyl eosin and what proportion is eosin Y can be …
Number of citations: 2 www.tandfonline.com
M Gamble, I Wilson - Theory and practice of histological …, 2008 - books.google.com
… 45380 (CI Acid Red 87); ethyl eosin (eosin S, eosin alcoholsoluble) CI No. 45386 (CI … Ethyl eosin and eosin B are now rarely used, although occasional old methods specify their use, for …
Number of citations: 245 www.google.com

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